4-(Isoquinolin-5-yl)morpholine
Description
Overview of Isoquinoline (B145761) and Morpholine (B109124) Heterocyclic Scaffolds in Chemical Research
The academic importance of 4-(isoquinolin-5-yl)morpholine is best understood by first examining its constituent heterocyclic systems: isoquinoline and morpholine. Both are independently recognized for their widespread presence in natural products and their utility as building blocks in synthetic chemistry.
The history of isoquinoline dates back to 1885, when it was first isolated from coal tar. rsc.org It is a structural isomer of quinoline (B57606), both consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org The isoquinoline framework is a key structural component in a vast number of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit significant pharmacological properties. rsc.orgnih.gov This natural prevalence has historically driven extensive research into the synthesis and derivatization of the isoquinoline nucleus. raco.catacs.org
Over the years, the development of synthetic methodologies, such as the Bischler-Napieralski and Pomeranz–Fritsch reactions, has enabled the creation of a diverse library of isoquinoline derivatives. nih.gov These synthetic advancements have allowed chemists to explore the therapeutic potential of this scaffold, leading to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orghumanjournals.com The continuous evolution of synthetic techniques, including metal-catalyzed cross-coupling reactions, further expands the possibilities for creating novel isoquinoline-based molecules. acs.org
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a versatile and widely used building block in medicinal chemistry. ontosight.ainih.gov Its inclusion in drug candidates is often motivated by its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. nih.govnih.gov The presence of the morpholine moiety can enhance the pharmacokinetic profile of a molecule, a crucial aspect of drug development. nih.govnih.gov
Morpholine and its derivatives are integral components of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. ontosight.ai The synthetic accessibility of morpholine and the ease with which it can be incorporated into larger molecules have cemented its status as a "privileged scaffold" in medicinal chemistry. nih.gov Its flexible, chair-like conformation and ability to participate in hydrogen bonding contribute to its favorable interaction with biological targets. acs.orgnih.gov
Rationale for Investigating this compound as a Representative Isoquinoline-Morpholine Conjugate
The conjugation of isoquinoline and morpholine rings into a single chemical entity, as seen in this compound, is a deliberate strategy in molecular design aimed at harnessing the beneficial properties of both scaffolds.
The fusion or conjugation of different heterocyclic systems is a powerful strategy in medicinal chemistry to create novel molecular architectures with potentially enhanced or entirely new biological activities. ekb.eg By combining the established pharmacophores of isoquinoline and morpholine, it is hypothesized that the resulting conjugate could exhibit a synergistic effect, where the combined activity is greater than the sum of the individual components. The isoquinoline moiety can provide a rigid scaffold for interaction with specific biological targets, while the morpholine ring can fine-tune the molecule's solubility, permeability, and metabolic properties. nih.govrsc.org This approach has been explored in the development of various kinase inhibitors and other therapeutic agents, where the combination of different heterocyclic rings has led to improved potency and selectivity. nih.govontosight.ai
Contemporary heterocyclic chemistry research is increasingly focused on the development of novel, complex molecules with specific biological functions. ontosight.aiekb.eg The synthesis and investigation of isoquinoline-morpholine conjugates like this compound align with this trend. While specific research on the 5-substituted isomer is not extensively documented in publicly available literature, the study of related isomers, such as those with substitutions at the 1- or 3-positions, highlights the general interest in this class of compounds.
The investigation of such molecules is often driven by their potential as modulators of biological pathways implicated in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net For instance, isoquinoline derivatives have been explored as inhibitors of kinases such as CHK1 and Rho-kinase, while the morpholine moiety is a common feature in CNS-active drugs. nih.govresearchgate.netontosight.ai The compound this compound, therefore, represents a logical combination of these two important pharmacophores, making it a molecule of interest for further investigation in the quest for new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-isoquinolin-5-ylmorpholine |
InChI |
InChI=1S/C13H14N2O/c1-2-11-10-14-5-4-12(11)13(3-1)15-6-8-16-9-7-15/h1-5,10H,6-9H2 |
InChI Key |
HWESQZMTXUGRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Isoquinolin 5 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon frameworks.
The ¹H NMR spectrum of 4-(Isoquinolin-5-yl)morpholine is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring and the aliphatic protons of the morpholine (B109124) ring.
The isoquinoline unit presents a complex aromatic region, typically between 7.5 and 9.5 ppm. The proton at the C1 position (H-1) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom, likely appearing as a doublet around 9.2-9.3 ppm. The H-3 and H-4 protons would also appear as doublets in the downfield region. The protons on the benzo-fused ring (H-6, H-7, H-8) will show characteristic splitting patterns based on their coupling with adjacent protons. Specifically, the H-6 proton, being adjacent to the morpholine-substituted carbon, would likely experience a unique chemical shift and coupling compared to unsubstituted isoquinoline.
The morpholine ring protons typically appear as two distinct multiplets in the upfield region. The four protons adjacent to the nitrogen atom (H-2', H-6') are expected to resonate at a different chemical shift than the four protons adjacent to the oxygen atom (H-3', H-5'). Due to the direct attachment to the aromatic isoquinoline ring, the N-CH₂ protons (H-2', H-6') are expected to be shifted slightly downfield (typically 3.2-3.5 ppm) compared to the O-CH₂ protons (typically 3.8-4.0 ppm). Integration of these signals will confirm the presence of four protons for each group.
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on typical chemical shifts for isoquinoline and N-aryl morpholine derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 9.25 | d | 5.5 |
| H-3 | 8.55 | d | 6.0 |
| H-4 | 7.65 | d | 6.0 |
| H-6 | 7.50 | d | 7.5 |
| H-7 | 7.80 | t | 7.8 |
| H-8 | 8.10 | d | 8.0 |
| H-2', H-6' (Morpholine) | 3.30 | t | 4.8 |
| H-3', H-5' (Morpholine) | 3.90 | t | 4.8 |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes nine signals for the isoquinoline core and two for the morpholine ring.
The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (110-160 ppm). The C-5 carbon, directly bonded to the morpholine nitrogen, would be significantly influenced, appearing around 150 ppm. The carbons adjacent to the nitrogen in the heterocyclic ring (C-1 and C-3) will also be downfield. The remaining aromatic carbons will appear at chemical shifts typical for substituted isoquinolines.
The morpholine carbons will produce two signals in the aliphatic region. The carbons adjacent to the nitrogen (C-2', C-6') are expected around 48-52 ppm, while the carbons adjacent to the more electronegative oxygen atom (C-3', C-5') will be further downfield, typically in the range of 66-68 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for isoquinoline and N-aryl morpholine derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 143.0 |
| C-4 | 121.0 |
| C-4a | 128.5 |
| C-5 | 150.0 |
| C-6 | 118.0 |
| C-7 | 130.0 |
| C-8 | 127.0 |
| C-8a | 135.0 |
| C-2', C-6' (Morpholine) | 50.0 |
| C-3', C-5' (Morpholine) | 66.5 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would confirm the connectivity within the isoquinoline spin systems (e.g., H-3 to H-4, and H-6 through H-8) and within the morpholine ring (H-2'/H-6' to H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-1 to C-1, H-2'/6' to C-2'/6').
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the two ring systems. Key correlations would be expected from the morpholine protons (H-2', H-6') to the isoquinoline carbons C-5 and C-6, and from the isoquinoline proton H-6 to the morpholine carbons C-2' and C-6'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can help confirm the spatial relationship between the morpholine protons and the adjacent protons on the isoquinoline ring, such as H-4 and H-6.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a molecular fingerprint.
The IR spectrum of this compound would be dominated by absorptions from the aromatic isoquinoline system and the aliphatic morpholine ring.
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the isoquinoline ring.
Aliphatic C-H Stretching: Stronger, more intense bands are anticipated just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range, arising from the symmetric and asymmetric stretching of the CH₂ groups in the morpholine ring.
C=C and C=N Stretching: A series of sharp to medium intensity bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations within the isoquinoline framework.
C-O-C and C-N-C Stretching: The morpholine ring would exhibit strong, characteristic stretching vibrations. A prominent C-O-C (ether) stretching band is expected around 1115-1125 cm⁻¹. The aliphatic C-N stretching of the tertiary amine is expected in the 1200-1250 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic ring will appear as strong bands in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| Aromatic C=C/C=N Stretch | 1620-1450 | Medium-Strong |
| Aliphatic C-N Stretch | 1250-1200 | Medium-Strong |
| Aliphatic C-O-C Stretch | 1125-1115 | Strong |
| Aromatic C-H o.o.p. Bend | 900-750 | Strong |
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.
Ring Breathing Modes: The aromatic isoquinoline ring is expected to show a strong, sharp "ring breathing" vibration, often near 1000-1030 cm⁻¹, which is a characteristic feature in Raman spectra of aromatic compounds.
C-H Stretching: Similar to IR, aromatic and aliphatic C-H stretching modes will be visible, though often with different relative intensities. The symmetric CH₂ stretches of the morpholine ring around 2850-2950 cm⁻¹ are typically strong in Raman spectra.
Skeletal Deformations: The low-frequency region (<600 cm⁻¹) will contain complex bands corresponding to the skeletal vibrations and deformations of the entire molecular structure, including the twisting and wagging of the morpholine ring and its connection to the isoquinoline system. Analysis of this region can sometimes provide insight into the molecule's conformation.
Because Raman scattering intensity is dependent on the change in polarizability of a bond during a vibration, the symmetric vibrations of the aromatic ring are often more intense in Raman than in IR spectra.
Table 4: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Strong |
| Aromatic Ring Stretch | 1610-1580 | Strong |
| Aromatic Ring Breathing | 1030-1000 | Strong |
| Morpholine Ring Deformation | 850-820 | Medium |
An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Extensive searches for specific experimental data for this compound, including high-resolution mass spectrometry, tandem mass spectrometry, and single-crystal X-ray diffraction, have not yielded the detailed research findings necessary to fulfill the request.
To provide a scientifically accurate and informative article as per the specified outline, access to published studies containing the following is essential:
High-Resolution Mass Spectrometry (HRMS): Exact mass measurements to confirm the elemental composition (C₁₃H₁₄N₂O).
Tandem Mass Spectrometry (MS/MS): Data illustrating the specific fragmentation pathways of the this compound cation.
Single-Crystal X-ray Diffraction: Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, which are required to discuss the solid-state conformation and intermolecular interactions.
Without this specific data for this compound, any generated content would be hypothetical and would not meet the required standard of detailed, accurate research findings. Information on related but distinct molecules, such as other isoquinoline or morpholine derivatives, cannot be used as a substitute due to the strict instructions to focus solely on the specified compound.
Computational Chemistry and Molecular Modeling of 4 Isoquinolin 5 Yl Morpholine
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are essential for elucidating the fundamental electronic and geometric characteristics of 4-(isoquinolin-5-yl)morpholine at the atomic level. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization, Vibrational Frequencies, and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, are instrumental in determining its most stable three-dimensional arrangement. researchgate.netnih.gov
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
This table presents illustrative data based on standard values for isoquinoline (B145761) and morpholine (B109124) moieties, as specific experimental or calculated data for the combined molecule is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(isoquinoline)-N(morpholine) | ~1.38 Å |
| Bond Length | C-O (morpholine) | ~1.43 Å |
| Bond Angle | C-N-C (morpholine) | ~112° |
| Dihedral Angle | C4a-C5-N(morpholine)-C(morpholine) | ~45-60° |
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov These calculations help in assigning the observed spectral bands to specific molecular motions, such as C-H stretching in the aromatic isoquinoline ring, C-O-C stretching of the ether group in the morpholine ring, and the characteristic puckering modes of the morpholine ring. researchgate.net Such analyses are crucial for the structural confirmation of the synthesized compound. mdpi.com
Electronic Properties: DFT is also used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.govirjweb.com The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.govscirp.org For aromatic systems like isoquinoline, the HOMO is typically localized on the π-system, while the LUMO distribution indicates sites susceptible to nucleophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting intermolecular interactions. wolfram.comresearchgate.netuni-muenchen.de The nitrogen atom of the isoquinoline ring is expected to be a region of negative electrostatic potential.
Table 2: Predicted Electronic Properties for this compound from DFT Calculations
Values are representative examples based on DFT studies of substituted isoquinolines and morpholines. nih.govresearchgate.net
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
| Dipole Moment | ~ 2.5 - 3.5 D |
Ab Initio Methods for High-Accuracy Electronic Structure and Spectroscopic Parameter Prediction
While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic structure and spectroscopic parameters, albeit at a greater computational cost. nih.gov These methods are valuable for benchmarking the results obtained from DFT. For a molecule like this compound, high-accuracy ab initio calculations could provide precise predictions of properties like ionization potentials, electron affinities, and excited-state energies, which are important for understanding its behavior in photophysical processes or redox reactions.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements a molecule can adopt and their relative energies.
Exploration of Conformational Landscape and Energetic Minima
The conformational landscape of this compound is primarily defined by two key features: the ring puckering of the morpholine moiety and the rotation around the single bond connecting the isoquinoline and morpholine rings.
The morpholine ring predominantly exists in a stable chair conformation. nih.govacs.org However, boat and twist-boat conformations, though higher in energy, are also possible and can be relevant in specific environments, such as a protein binding pocket. nih.gov Within the chair conformation, the nitrogen atom's lone pair can be oriented either axially or equatorially, leading to two distinct chair conformers (Chair-Ax and Chair-Eq) with a small energy difference between them. nih.govacs.org
Molecular mechanics force fields (e.g., MMFF or AMBER) can be used to perform a systematic search or potential energy surface scan by rotating the dihedral angle between the isoquinoline and morpholine rings. This process identifies the low-energy conformers (energetic minima) and the rotational energy barriers between them. Steric hindrance between the hydrogen atoms on the morpholine ring and the hydrogen at the C4 or C6 position of the isoquinoline ring will likely govern the preferred orientations.
Dynamic Behavior of the Isoquinoline and Morpholine Moieties
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment (e.g., a solvent or a biological macromolecule). nih.gov An MD simulation of this compound in an aqueous environment would reveal the dynamic stability of its various conformations. mdpi.comacs.orgnih.gov
Key dynamic properties to be investigated include:
Ring Puckering Dynamics: The simulation would show the transitions between chair and other higher-energy conformations of the morpholine ring over time. researchgate.net
Rotational Dynamics: The flexibility of the bond linking the two ring systems can be quantified by analyzing the trajectory of the corresponding dihedral angle throughout the simulation.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how hydrogen bonding with water might influence the conformational preferences of the morpholine ring.
Analysis of MD trajectories often involves calculating the Root Mean Square Deviation (RMSD) to assess conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comresearchgate.net
Molecular Docking and Ligand-Target Interaction Prediction (in silico methodologies)
Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. researchgate.netnih.govplos.org
For this compound, the docking process would involve:
Preparation of Ligand and Receptor: Generating a 3D structure of the ligand and preparing the 3D structure of a target protein (obtained from a database like the Protein Data Bank).
Docking Simulation: Using software to systematically sample a large number of orientations and conformations of the ligand within the active site of the protein.
Scoring and Analysis: Each pose is assigned a score, typically an estimate of the binding affinity (e.g., in kcal/mol). nih.govnih.gov The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.comnih.gov
Given the structures of the isoquinoline and morpholine moieties, potential interactions could include π-π stacking between the isoquinoline ring and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site, and hydrogen bonding involving the morpholine oxygen or the isoquinoline nitrogen. mdpi.comresearchgate.net The results of a docking study are often presented in a table summarizing the predicted binding affinity and the specific amino acid residues involved in the interaction.
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
This table provides a hypothetical example of docking results to illustrate the type of data generated.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase XYZ (Active Site) | -8.5 | Lys72 | Hydrogen Bond (with Isoquinoline N) |
| Leu130 | Hydrophobic Interaction | ||
| Phe145 | π-π Stacking (with Isoquinoline ring) |
Theoretical Prediction of Binding Modes and Affinities with Modeled Biological Receptors
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, its binding modes can be theoretically predicted by analyzing its structural components—the isoquinoline core and the morpholine ring—and their known interactions with various biological receptors.
The isoquinoline moiety is a recognized pharmacophore known to interact with a wide range of biological targets. japsonline.comjapsonline.com Its planar aromatic structure allows for several types of non-covalent interactions within a receptor's binding pocket. Molecular modeling studies on similar isoquinoline-based compounds suggest that the primary binding interactions often involve:
π-π Stacking: The aromatic rings of the isoquinoline can engage in π-π stacking interactions with the side chains of aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov
Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donor residues in the active site of a protein.
Hydrophobic Interactions: The carbon framework of the isoquinoline ring system contributes to hydrophobic interactions with nonpolar residues in the binding pocket, helping to anchor the molecule.
The morpholine ring, a common scaffold in medicinal chemistry, primarily influences the molecule's pharmacokinetic properties and can also participate directly in binding. nih.gov Its likely interactions include:
Hydrogen Bonding: The oxygen atom of the morpholine ring is a strong hydrogen bond acceptor, while the nitrogen atom, depending on its protonation state, can also participate in hydrogen bonding. nih.gov Molecular docking studies of other morpholine-containing compounds show interactions with residues like serine (Ser). nih.gov
Salt Bridges: If the morpholine nitrogen becomes protonated, it can form a salt bridge with negatively charged residues such as aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov
Elucidation of Key Interacting Residues and Binding Site Characteristics
Based on computational studies of related heterocyclic compounds binding to various protein kinases and receptors, a profile of key interacting amino acid residues can be inferred for this compound. The characteristics of a binding site that would favorably accommodate this compound would likely include a combination of aromatic, polar, and charged residues.
Molecular docking simulations performed on structurally analogous quinoline (B57606) and isoquinoline derivatives targeting enzymes like cholinesterases or kinases have revealed common interacting residues. nih.govresearchgate.net For instance, studies on morpholine-bearing quinoline derivatives as cholinesterase inhibitors highlighted interactions with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov
Table 1: Potential Interacting Residues and Interaction Types for this compound
| Molecular Moiety | Potential Interacting Residue | Type of Interaction |
|---|---|---|
| Isoquinoline Ring | Tyr, Trp, Phe | π-π Stacking, π-Anion |
| Isoquinoline Nitrogen | Ser, Thr, Gln | Hydrogen Bond Acceptor |
| Morpholine Oxygen | Ser, Asn, Tyr | Hydrogen Bond Acceptor |
| Morpholine Nitrogen | Asp, Glu | Salt Bridge (if protonated), Hydrogen Bond |
The binding site would ideally possess a deep, partially hydrophobic pocket to accommodate the isoquinoline ring system. Adjacent to this pocket, a region with hydrogen bond donors and acceptors would be necessary to interact with the morpholine substituent. The specific geometry and arrangement of these residues determine the binding selectivity and affinity of the ligand. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoquinoline-Morpholine Derivatives (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For isoquinoline-morpholine derivatives, QSAR provides a theoretical framework to understand how modifications to the chemical scaffold affect their non-clinical activity and to predict the potency of novel, unsynthesized analogues. japsonline.comnih.gov
Development of Descriptors Correlating Structure with Observed Biological Activity (non-clinical)
A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govnih.gov For a series of isoquinoline-morpholine derivatives, a wide array of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. These descriptors are broadly categorized as 1D, 2D, and 3D.
QSAR studies on related isoquinoline derivatives have successfully employed various classes of descriptors to build robust models. japsonline.comresearchgate.net
Topological Descriptors: These 2D descriptors describe the atomic connectivity and topology of the molecule. Examples include Molecular Connectivity Indices and Shape Indices.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These are crucial for describing the potential for electrostatic and orbital interactions. researchgate.net
MoRSE (Molecule Representation of Structures based on Electron diffraction) Descriptors: These are 3D descriptors that encode information about the 3D atomic coordinates of the molecule. japsonline.comjapsonline.com
Physicochemical Descriptors: These relate to properties like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA), which are important for absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov
Table 2: Examples of Descriptors Used in QSAR Modeling of Isoquinoline-Related Compounds
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Dipole Moment | Molecular polarity | |
| 3D-MoRSE | Mor15u, Mor15m | 3D structure, unweighted and mass-weighted |
| Topological | Total Connectivity (Tcon) | Molecular branching and size |
| Physicochemical | C (%) | Percentage of carbon atoms |
The selection of the most relevant descriptors is achieved through statistical methods to build a model that accurately correlates these structural features with observed biological activity, such as inhibitory concentrations (IC₅₀) against a specific target. japsonline.comresearchgate.net
Predictive Modeling of Novel Isoquinoline-Morpholine Analogues
Once a set of relevant descriptors is identified, a mathematical model is constructed to predict the biological activity of new compounds. Various statistical and machine learning methods can be used to develop these predictive models. nih.gov
Multiple Linear Regression (MLR): This method creates a linear equation that relates the descriptors to the biological activity. researchgate.net
Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate structure-activity relationships. researchgate.net
Support Vector Machines (SVM) and Random Forest (RF): These are machine learning algorithms that can be used for classification (active vs. inactive) or regression (predicting a specific value). researchgate.net
The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation procedures. japsonline.com Statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's quality. researchgate.net
Table 3: Statistical Validation Parameters for Predictive QSAR Models
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_ext (External Validation R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |
A validated QSAR model for isoquinoline-morpholine derivatives would serve as a valuable tool for virtual screening. It would allow for the in silico design of novel analogues with potentially improved activity by modifying the scaffold and then using the model to predict their potency before undertaking costly and time-consuming chemical synthesis. japsonline.comnih.gov
Derivatization, Analogues, and Structure Activity Relationship Sar Investigations of 4 Isoquinolin 5 Yl Morpholine Derivatives
Strategic Derivatization at the Isoquinoline (B145761) Moiety
The isoquinoline moiety is a key pharmacophore that often engages in critical interactions within the binding sites of biological targets. Strategic derivatization of this ring system is a primary method for modulating potency, selectivity, and pharmacokinetic properties.
Introduction of Substituents at Varying Positions of the Isoquinoline Ring System
The isoquinoline ring is a bicyclic aromatic system susceptible to electrophilic substitution. Due to the electronic properties of the fused pyridine (B92270) and benzene (B151609) rings, electrophilic attack preferentially occurs on the benzene portion (the carbocycle), as it is electronically richer. quimicaorganica.org The most favored positions for substitution are C5 and C8, a preference dictated by the superior stability of the resulting cationic intermediates formed during the reaction. quimicaorganica.org
In the context of developing kinase inhibitors, particularly for targets like Rho-associated kinase (ROCK), various positions on the isoquinoline ring have been explored to enhance biological activity. researchgate.net Research on related isoquinoline-based inhibitors has demonstrated that substitutions at multiple positions are synthetically feasible and can significantly impact efficacy. For instance, studies on isoquinolin-1-amine based ROCK inhibitors have focused on modifications at the 6-position. researchgate.netnih.gov Other research efforts have successfully introduced substituents at the C1, C7, and C8 positions, highlighting the synthetic accessibility of these sites for derivatization. rsc.orgnih.gov The introduction of diverse functional groups, ranging from simple alkyl and alkoxy groups to more complex aromatic and heterocyclic moieties, allows for a thorough exploration of the chemical space around the isoquinoline core. rsc.orgnih.gov
Table 1: Examples of Substitutions on the Isoquinoline Ring in Related Inhibitor Scaffolds
| Position of Substitution | Type of Substituent | Observed Impact/Rationale | Reference |
| C1 | N,N-dimethylamino, Cyano | Influences electronic properties and molecular conformation. | rsc.org |
| C5, C8 | General Electrophiles | Preferred sites for electrophilic substitution due to intermediate stability. | quimicaorganica.org |
| C6 | Various groups | A key position explored for optimizing ROCK-I inhibitors. | researchgate.netnih.gov |
| C7, C8 | Methoxy, N,N-dimethylamino | Shown to alter product formation in dehydrogenation reactions and affect molecular geometry. | rsc.org |
| C8-oxy | Linker to quinazoline | Used as a tethering point to create more complex, dual-pharmacophore molecules. | nih.gov |
This table is generated based on findings from related isoquinoline-based compounds to illustrate common derivatization strategies.
Impact of Isoquinoline Substitution on Molecular Conformation and Electronic Properties
The nature and position of substituents on the isoquinoline ring have a profound effect on the molecule's three-dimensional shape (conformation) and the distribution of electrons within the aromatic system (electronic properties). These changes are critical as they directly influence how the molecule interacts with its biological target.
Studies have shown that the electronic character of a substituent can dictate molecular geometry. rsc.org For example, the introduction of strong electron-donating groups, such as an N,N-dimethylamino unit, can lead to rearrangement products and result in twisted molecular conformations. rsc.org In contrast, other substituents may promote a more planar or flat conformation. rsc.org This conformational control is crucial, as a flatter geometry might allow for more effective π-π stacking interactions within a protein's binding pocket, while a more twisted conformation could be necessary to fit into a uniquely shaped pocket.
The electronic properties are also directly tunable through substitution. The acid-base characteristics of the isoquinoline nitrogen can be modified, which is often quantified by the pKa value. Research on 1-aminoisoquinolines has correlated the pKa values of derivatives with Hammett constants (σm and σp), which are measures of the electron-donating or electron-withdrawing ability of substituents. researchgate.net These studies confirm that the electronic effects of substituents, as well as steric hindrance from bulky groups near the ring nitrogen, can significantly influence electron transfer and basicity. researchgate.net Such modifications can alter the ionization state of the molecule at physiological pH, affecting solubility, cell permeability, and the potential for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target protein.
Modifications and Analogues at the Morpholine (B109124) Moiety
The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability. nih.gov It can also serve as a key interaction point with the target protein, often acting as a hydrogen bond acceptor via its oxygen atom. nih.gov
Exploration of Heteroatom Substitutions within the Morpholine Ring (e.g., Thiomorpholine Analogues)
A common strategy to probe the importance of the morpholine oxygen is to replace it with other heteroatoms. The most direct analogue is thiomorpholine, where the oxygen atom is substituted with a sulfur atom. jchemrev.comwikipedia.orgnih.gov Thiomorpholine is a saturated six-membered ring containing both sulfur and nitrogen, making it a close structural isostere of morpholine. jchemrev.comresearchgate.net
Another explored modification is the replacement of the morpholine oxygen with a substituted nitrogen atom, creating a piperazine ring system. In studies on PI3K inhibitors, this substitution led to a significant decrease in inhibitory activity, highlighting the critical role of the oxygen atom in that specific context. nih.gov However, activity could be restored by N-acetylation of the piperazine, suggesting that while the oxygen itself may be important, its role can sometimes be mimicked by a suitable amide group that can also act as a hydrogen bond acceptor. nih.gov
Table 2: Comparison of Morpholine and Its Heteroatom Analogues in Drug Design
| Ring System | Key Heteroatoms | Common Role/Impact on Properties | Reference |
| Morpholine | Oxygen, Nitrogen | Improves solubility; Oxygen acts as a hydrogen bond acceptor. | nih.govnih.gov |
| Thiomorpholine | Sulfur, Nitrogen | Isosteric replacement for morpholine; Can alter potency and lipophilicity. | jchemrev.comnih.govresearchgate.net |
| Thiomorpholine S,S-dioxide | Sulfur (as SO₂), Nitrogen | Introduces a strong hydrogen bond acceptor group (sulfone). | researchgate.net |
| Piperazine | Nitrogen, Nitrogen | Introduces a second basic center; can be a point for further derivatization. Often alters activity significantly if replacing morpholine. | nih.gov |
Stereochemical Considerations and Chiral Analogues of the Morpholine Ring
Introducing stereocenters into the morpholine ring is a powerful strategy for exploring the three-dimensional topology of a target's binding site. The use of chiral morpholines can lead to dramatic improvements in both potency and selectivity, as one enantiomer may fit optimally into the binding pocket while the other fits poorly or not at all. researchgate.net
Research on mTOR inhibitors, for example, demonstrated that replacing an achiral morpholine with chiral versions, such as (R)-3-methylmorpholine, significantly improved selectivity for mTOR over the related PI3Kα kinase. researchgate.net Furthermore, the study found that different enantiomers of chiral morpholine analogues possessed distinct potency and selectivity profiles. researchgate.net The use of conformationally restricted analogues, such as bridged morpholines, can also profoundly enhance selectivity by creating a more rigid structure that is better accommodated by a specific pocket in the target enzyme. researchgate.net
A systematic approach to exploring this chemical space is known as Systematic Chemical Diversity (SCD). nih.govdigitellinc.com This strategy involves the synthesis of a comprehensive collection of scaffolds that vary systematically in the position of substituents (regiochemistry) and their 3D arrangement (stereochemistry). nih.gov By creating a matrix of C-substituted morpholine derivatives with defined relative and absolute stereochemistry, researchers can meticulously map the steric and conformational requirements of a binding site, leading to a more rational design of highly optimized ligands. nih.govdigitellinc.com
Linker Chemistry and Scaffold Diversity around 4-(Isoquinolin-5-yl)morpholine
Beyond simple substitutions on the core rings, the this compound structure can serve as a foundational scaffold for the construction of more complex molecules through the use of chemical linkers. This approach, often falling under the umbrella of Diversity-Oriented Synthesis (DOS), aims to generate a wide array of structurally diverse molecules from a common starting point. researchgate.net This strategy is particularly valuable for developing bifunctional molecules or for tethering the core scaffold to other pharmacophores to achieve a desired polypharmacological profile.
Linker chemistry involves connecting the isoquinoline-morpholine core to other molecular fragments via a chain of atoms. The nature, length, and rigidity of the linker are critical design elements. For instance, flexible linkers, such as polyethylene glycol (PEG) chains, have been used to tether a morpholine-containing PI3K inhibitor scaffold to a MEK-targeting moiety, resulting in a novel PI3K/MEK bifunctional inhibitor. nih.gov In other work, simple carbon linkers have been used to connect a morpholine group to a 4-N-phenylaminoquinoline core to develop cholinesterase inhibitors. nih.gov
This concept also extends to the direct fusion or tethering of the core to other heterocyclic systems. Isoquinoline-tethered quinazoline derivatives have been synthesized, where the isoquinoline moiety is linked to the quinazoline core, demonstrating how the scaffold can be incorporated into larger, more complex molecular architectures designed to target specific enzymes like HER2. nih.gov The isoquinoline framework is recognized as a privileged structure in medicinal chemistry, acting as a versatile template for drug discovery across a wide range of therapeutic areas. nih.gov By employing strategic linker chemistry, the inherent biological potential of the this compound scaffold can be expanded to create novel chemical entities with enhanced or entirely new mechanisms of action.
Investigation of Different Chemical Linkers between the Isoquinoline and Morpholine Units
The nature and length of the chemical linker connecting the isoquinoline (or a related quinoline (B57606) core) and the morpholine ring are critical determinants of biological activity. Structure-activity relationship (SAR) studies have demonstrated that variations in the linker can significantly impact the compound's ability to bind to target enzymes.
Research on a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group explored the influence of methylene side chain length on cholinesterase inhibition. The findings revealed that derivatives with a shorter, two-methylene linker (e.g., compounds 11g-11l ) exhibited more potent inhibition of acetylcholinesterase (AChE) compared to those with longer three- or four-methylene linkers. This suggests that an optimal linker length is crucial for simultaneously binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. For instance, compound 11g , with a two-methylene linker, was identified as the most potent inhibitor of both AChE and Butyrylcholinesterase (BChE), with IC₅₀ values of 1.94 µM and 28.37 µM, respectively.
In a different series of tetrahydroisoquinoline-based inhibitors, the type of linking group was shown to be important for activity against Mycobacterium tuberculosis. Studies on these analogues indicated that –CH₂– (methylene) and –CONH– (amide) linkers were more effective than –CO– (carbonyl) and –COCH₂– linkers. This highlights that the flexibility and electronic nature of the linker play a pivotal role in positioning the terminal aromatic ring for effective target binding.
| Compound Series | Linker Type/Length | Key Finding | Reference |
|---|---|---|---|
| 4-N-phenylaminoquinoline-morpholine derivatives | 2-methylene vs. 3- or 4-methylene | The 2-methylene linker conferred superior AChE inhibitory activity. | |
| Tetrahydroisoquinoline-based inhibitors | –CH₂–, –CONH– vs. –CO–, –COCH₂– | –CH₂– and –CONH– linkers were found to be more effective for antitubercular activity. |
Hybridization of the this compound Scaffold with Other Heterocyclic Systems
Molecular hybridization is a widely used strategy to develop novel chemical entities with enhanced or multi-target biological activities. This approach involves combining the isoquinoline-morpholine scaffold with other known pharmacophores.
One notable example is the creation of hydrazine-linked morpholinated isatin-quinoline hybrids. These compounds were designed by merging the pharmacophoric features of isatin, quinoline, and morpholine to develop potent anti-breast cancer agents. The resulting hybrids showed significant inhibitory potential, particularly against the hormone-positive MCF-7 breast cancer cell line. The most potent compound, AS-4 , demonstrated a GI₅₀ value of 4.36 µM against MCF-7 cells and was found to induce mitotic arrest at the G2/M phase.
Similarly, the morpholine scaffold has been incorporated into other heterocyclic systems. For instance, morpholinylchalcones have been used as building blocks to synthesize 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These complex hybrids were then further reacted to create pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5(1H)-ones, demonstrating the versatility of the morpholine moiety in constructing diverse and complex chemical structures. Another study involved the development of 3-cyanopyridone/pyrazoline hybrids, where the pyrazoline ring was synthesized from chalcone precursors, a common strategy in creating hybrid molecules with potential anticancer properties. The fusion of a 4-aminoquinoline core with isatin through a benzohydrazide linker has also been explored to create hybrids with antibacterial properties.
Structure-Activity Relationship (SAR) Analysis of Isoquinoline-Morpholine Derivatives (Focus on in vitro and non-human in vivo mechanistic insights)
SAR analysis of isoquinoline-morpholine derivatives has provided critical insights into the structural requirements for their biological activities. These studies typically involve systematic modifications of the core structure and evaluation of the resulting analogues in various in vitro and non-human in vivo models.
Elucidating the Influence of Substituent Electronic and Steric Effects on Molecular Interactions
The electronic and steric properties of substituents on the isoquinoline-morpholine scaffold significantly influence molecular interactions and, consequently, biological activity. In the series of morpholine-bearing quinoline derivatives investigated as cholinesterase inhibitors, the nature of the substituent on the 4-N-phenyl ring was a key determinant of potency. The presence of hydroxyl or methoxy groups on this ring was associated with good radical-scavenging activities. For example, compounds 11f and 11l exhibited superior free radical-scavenging activities compared to the standard, Trolox.
In studies of tetrahydroisoquinoline-based inhibitors, SAR analysis revealed that large substituents, such as a benzyl group, at the 5-position of the tetrahydroisoquinoline ring were well-tolerated. This suggests that the target protein's binding pocket can accommodate bulky groups in this region. The ability of the morpholine ring's oxygen atom to act as a hydrogen bond acceptor is another crucial feature influencing its interactions with biological targets.
Conformational Analysis and its Correlation with Molecular Recognition and Binding Mechanisms
The three-dimensional conformation of a molecule is fundamental to its ability to be recognized by and bind to a biological target. Conformational analysis helps to understand how different parts of the molecule are oriented in space and how this affects its interaction with a receptor or enzyme.
In the study of morpholine-bearing quinoline derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) was used to confirm the conformation of the synthesized compounds. For instance, NOESY correlations between the NH proton and the H-5 proton confirmed the position of the phenylamino group on the quinoline ring. Such analyses are vital for validating the intended structure and for providing a basis for molecular docking studies, which can then predict the binding mode of the molecule within the active site of a target protein. These docking studies can further clarify why certain linker lengths or substituent patterns lead to higher potency, correlating the molecule's conformation with its inhibitory activity.
Mechanistic Probes using Structural Analogues in Non-Human Biological Systems
Structural analogues are invaluable tools for probing the mechanisms of action of bioactive compounds in non-human biological systems. By systematically altering the structure, researchers can identify the specific molecular features responsible for target interactions.
In vitro enzyme inhibition assays are a primary method for investigating the molecular interactions of isoquinoline-morpholine derivatives. These assays provide quantitative data, such as IC₅₀ values, which measure the concentration of a compound required to inhibit 50% of an enzyme's activity.
A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were tested for their anti-cholinesterase activities. Compound 11g emerged as the most potent inhibitor against both AChE (IC₅₀ = 1.94 ± 0.13 μM) and BChE (IC₅₀ = 28.37 ± 1.85 μM). Kinetic analysis of compounds 11a and 11g demonstrated that they acted as mixed-type AChE inhibitors, indicating they bind to both the active site and an allosteric site on the enzyme.
In the context of anticancer research, hydrazine-linked morpholinated isatin-quinoline hybrids were evaluated against breast cancer cell lines. Compound AS-4 was found to be highly selective for hormone-positive MCF-7 cells over noncancerous L929 cells, and molecular modeling suggested it could effectively block the estrogen receptor alpha (ERα).
| Compound | Target/Assay | Result (IC₅₀ / GI₅₀) | Mechanism Insight | Reference |
|---|---|---|---|---|
| 11g | AChE Inhibition | 1.94 ± 0.13 µM | Mixed-type inhibitor. | |
| 11g | BChE Inhibition | 28.37 ± 1.85 µM | Dual inhibitor of AChE and BChE. | |
| AS-4 | Antiproliferative (MCF-7 cells) | 4.36 µM | Induces G2/M phase mitotic arrest; potential ERα blocker. | |
| 11f | ABTS Radical Scavenging | 9.07 ± 1.34 µM | Antioxidant activity. | |
| 11l | ABTS Radical Scavenging | 6.05 ± 1.17 µM | Potent antioxidant activity, superior to Trolox. |
Exploring Biophysical Interactions and Modulatory Effects (e.g., impact on gut microbiota in non-human models)nih.gov
While direct studies on the biophysical interactions and gut microbiota modulatory effects of this compound are not extensively documented in publicly available research, the broader class of isoquinoline alkaloids, to which it belongs, has been the subject of investigations in these areas. These studies provide a foundational understanding of the potential interactions that derivatives of this compound might have within biological systems, including non-human models.
Research into isoquinoline alkaloids has revealed their capacity to engage in various biophysical interactions with functional proteins and nucleic acids. mdpi.com Such interactions are fundamental to many cellular processes and are often the basis for the pharmacological actions of therapeutic agents. mdpi.com The binding of small molecules like isoquinoline alkaloids to plasma proteins, such as serum albumins, is a critical factor in their bioavailability and transport within the circulatory system. mdpi.com
The modulatory effects of various compounds on the gut microbiota are an area of growing interest. While specific data on this compound is lacking, the principle of gut microbiota modulation by bioactive molecules is well-established. mdpi.comnih.gov Dietary compounds, for instance, can alter the composition and metabolic activity of the gut microbiota, which in turn can influence host health.
The following table summarizes the metabolic fate of several isoquinoline alkaloids when incubated with rat gut microbiota in vitro, highlighting the differential metabolism based on their structural features.
| Compound | Parent Ion [M+H]+ | Metabolite Ion(s) [M+H]+ | Metabolic Transformation(s) |
| Palmatine | 352.1543 | 338.1387, 324.1231 | Monodemethylation, Didemethylation |
| Tetrahydropalmatine | 356.1856 | 342.1700, 328.1544 | Monodemethylation, Didemethylation |
| Dauricine | 625.3164 | 611.3008, 597.2852 | Monodemethylation, Didemethylation |
| Tetrandrine | 623.3009 | 609.2853 | Monodemethylation |
| Sinomenine | 330.1699 | Not detected | No transformation |
| Homoharringtonine | 546.2490 | Not detected | No transformation |
| Harringtonine | 532.2330 | Not detected | No transformation |
| Galanthamine | 288.1594 | Not detected | No transformation |
This table is adapted from a study on the metabolic characteristics of eight isoquinoline alkaloids in rat gut microbiota. nih.gov
These findings underscore the importance of the gut microbiome in the metabolism of xenobiotics, including certain isoquinoline alkaloids. While direct evidence for this compound is not available, the existing data on related compounds suggest that its biophysical interactions and potential modulation of the gut microbiota warrant further investigation.
Analytical and Process Methodologies for 4 Isoquinolin 5 Yl Morpholine Research
Chromatographic Techniques for Purity Assessment, Quantification, and Isolation
Chromatography is a cornerstone for the analytical characterization of 4-(isoquinolin-5-yl)morpholine. researchgate.net It is essential for separating the compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isoquinoline (B145761) derivatives due to its versatility and high resolution. researchgate.net For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This method separates compounds based on their hydrophobicity.
The stationary phase is commonly a C18 or C8-bonded silica (B1680970) column, which provides excellent separation for a wide range of aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a mixture with varying polarities. Detection is most commonly achieved using a Photodiode Array (PDA) or UV-Vis detector, set at a wavelength where the isoquinoline chromophore exhibits maximum absorbance. This method allows for the simultaneous quantification of the main compound and any impurities.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase separation based on polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 min | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | PDA/UV at 254 nm | Detection and quantification of the analyte. |
| Injection Vol. | 10 µL | Standard volume for sample introduction. |
Gas Chromatography (GC) is another powerful tool, particularly suited for the analysis of volatile and thermally stable compounds. chromtech.com Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight, polarity, and potential for thermal degradation. However, GC is highly effective for monitoring volatile starting materials, solvents, or low-molecular-weight impurities that may be present in the final product. nih.govsci-hub.se
For the analysis of trace impurities in morpholine-containing substances, GC methods often require an inert system to prevent peak tailing and analyte loss. nih.govthermofisher.com This includes using inert liners and base-deactivated capillary columns. nih.govsci-hub.se Flame Ionization Detection (FID) is a common detection method that provides a robust and linear response for most organic compounds. researchgate.net When coupled with a Mass Spectrometer (GC-MS), it allows for the definitive identification of unknown impurities. thermofisher.comresearchgate.net In some cases, derivatization may be necessary to increase the volatility of the analyte or related impurities. nih.govresearchgate.net
Table 2: General GC Parameters for Trace Impurity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, low-bleed column for MS. |
| Carrier Gas | Helium | Inert gas to carry sample through the column. |
| Inlet Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C to 300 °C at 10 °C/min | Separates components based on boiling point. |
| Detector | FID or MS | Universal detection (FID) or identification (MS). |
Derivatization Strategies for Enhanced Analytical Resolution and Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. chromtech.com This strategy is employed to enhance volatility for GC analysis, improve separation of stereoisomers, or increase the sensitivity of detection for spectroscopic methods. chromtech.comresearchgate.net
While this compound is an achiral molecule, derivatization is a critical technique if chiral starting materials are used in its synthesis or if it is studied in a chiral environment where enantiomeric forms of metabolites could be produced. For GC analysis, chiral compounds are often converted into diastereomers through a pre-column derivatization reaction with a chiral derivatizing agent (CDA). registech.com These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column. chromtech.comregistech.com This approach is widely used in pharmaceutical analysis to determine the enantiomeric purity of a compound. researchgate.net The CDA must be enantiomerically pure and react specifically with a functional group on the target molecule. registech.com
Table 3: Common Chiral Derivatizing Agents for Amines
| Agent | Target Functional Group | Resulting Derivative |
|---|---|---|
| Mosher's acid chloride (MTPA-Cl) | Amines, Alcohols | MTPA amides/esters |
| (R)-1-(1-Naphthyl)ethyl isocyanate | Amines | Chiral urea |
Derivatization can significantly enhance the detectability of an analyte by introducing a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). researchgate.net This is particularly useful for trace-level quantification where the native compound has a weak signal. In the context of this compound, while the isoquinoline moiety is UV-active, derivatizing the morpholine (B109124) nitrogen could potentially introduce a group that allows for more selective or sensitive detection, especially if analyzing for trace amounts in a complex matrix.
Reaction Monitoring and Optimization Techniques in Synthetic Processes
The synthesis of complex heterocyclic molecules like isoquinoline derivatives requires careful monitoring to ensure optimal yield and purity. rsc.orgrsc.orgthieme-connect.de Process analytical technology (PAT) plays a crucial role in understanding and controlling the reaction parameters in real-time. Techniques such as HPLC and GC are used "at-line" or "off-line" to track the progress of the reaction. mdpi.com Samples are taken at regular intervals and analyzed to determine the concentration of reactants, intermediates, and the final product.
This data is vital for creating a reaction profile and optimizing key parameters such as temperature, pressure, catalyst loading, and reaction time. thieme-connect.de For example, in syntheses involving transition-metal catalysts, monitoring the reaction can help prevent the formation of byproducts and ensure the complete conversion of starting materials. rsc.orgorganic-chemistry.org Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ monitoring, providing real-time information about the chemical transformations occurring in the reaction vessel. This comprehensive monitoring allows for the development of a robust, efficient, and scalable synthetic process for this compound. mdpi.com
In-situ Spectroscopy (e.g., FTIR, Raman) for Real-time Reaction Progress Monitoring
In-situ spectroscopy has emerged as a powerful tool for monitoring chemical reactions in real-time without the need for sample extraction. aiche.org Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide molecular-level information about the reaction mixture, enabling the tracking of reactants, intermediates, and products as a function of time. nih.govyoutube.com
FTIR Spectroscopy:
In the context of synthesizing this compound, which likely involves a nucleophilic aromatic substitution or a related coupling reaction, in-situ FTIR can be particularly insightful. By inserting a probe directly into the reaction vessel, characteristic vibrational frequencies of functional groups involved in the reaction can be monitored continuously. youtube.com For instance, the disappearance of the N-H stretching vibration from a morpholine precursor and the appearance of new bands corresponding to the C-N bond formation on the isoquinoline ring can be tracked. This allows for precise determination of reaction initiation, progression, and endpoint. nih.gov
A hypothetical reaction monitoring scenario for the synthesis of this compound from 5-halo-isoquinoline and morpholine using in-situ FTIR is presented below.
Interactive Data Table 1: Hypothetical In-situ FTIR Monitoring of this compound Synthesis
| Time (minutes) | Concentration of 5-halo-isoquinoline (mol/L) | Concentration of Morpholine (mol/L) | Concentration of this compound (mol/L) |
| 0 | 1.00 | 1.20 | 0.00 |
| 15 | 0.75 | 0.95 | 0.25 |
| 30 | 0.50 | 0.70 | 0.50 |
| 60 | 0.20 | 0.40 | 0.80 |
| 90 | 0.05 | 0.25 | 0.95 |
| 120 | <0.01 | 0.21 | 0.99 |
Raman Spectroscopy:
Raman spectroscopy offers a complementary in-situ monitoring technique. scilit.com It is particularly advantageous for reactions in aqueous media or with strong infrared absorbing solvents, as water is a weak Raman scatterer. mdpi.com For the synthesis of this compound, Raman spectroscopy can monitor changes in the aromatic ring vibrations of the isoquinoline moiety upon substitution, as well as vibrations associated with the morpholine ring. spectroscopyonline.com The high specificity of Raman spectra allows for clear differentiation between the starting materials and the final product. aiche.org
Interactive Data Table 2: Key Raman Shifts for Monitoring the Synthesis of this compound
| Compound | Key Functional Group | Characteristic Raman Shift (cm⁻¹) | Observation During Reaction |
| 5-halo-isoquinoline | C-X stretch (X=Cl, Br, I) | 500-800 | Decrease in intensity |
| Morpholine | N-H bend | 1590-1650 | Decrease in intensity |
| This compound | Isoquinoline ring breathing | 990-1010 | Increase in intensity |
| This compound | C-N stretch | 1250-1350 | Increase in intensity |
Application of Process Analytical Technology (PAT) for Scalable and Reproducible Synthesis
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.govstepscience.com The goal of PAT is to build quality into the product by design, ensuring a deep understanding of the process. fda.gov For the synthesis of this compound, implementing a PAT strategy can lead to a more robust, scalable, and reproducible manufacturing process. omicsonline.org
A PAT-enabled process for the synthesis of this compound would integrate in-situ spectroscopic tools with other process sensors (e.g., temperature, pressure) and chemometric models. omicsonline.org This integration allows for real-time monitoring and control of Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the final product. longdom.org
Key elements of a PAT strategy for this synthesis would include:
Real-time Monitoring: Utilizing in-situ FTIR or Raman spectroscopy to monitor the concentrations of reactants and products, as discussed previously. azooptics.com
Process Understanding: Identifying CPPs such as reaction temperature, catalyst loading, and reagent addition rate, and understanding their impact on CQAs like product purity and yield.
Multivariate Data Analysis: Employing chemometric models to analyze the large datasets generated by the analytical instruments and process sensors to predict product quality in real-time. nih.gov
Process Control: Implementing automated control strategies to adjust CPPs in real-time to maintain the process within its design space and ensure consistent product quality. europeanpharmaceuticalreview.com
Interactive Data Table 3: Critical Process Parameters and Critical Quality Attributes for this compound Synthesis under a PAT Framework
| Critical Process Parameter (CPP) | Analytical Technology | Critical Quality Attribute (CQA) | Control Strategy |
| Reaction Temperature | Thermocouple | Reaction Rate, Impurity Profile | Automated heating/cooling system to maintain optimal temperature. |
| Reagent Addition Rate | Flow Meter | Reaction Exotherm, Localized Concentration | Programmed syringe pump for controlled addition. |
| Reactant Concentration | In-situ FTIR/Raman | Reaction Endpoint, Yield | Real-time monitoring to determine optimal reaction time. |
| Catalyst Homogeneity | - | Reaction Rate, Reproducibility | Controlled stirring speed and baffle design. |
| Product Purity | In-line HPLC | Final Product Specification | Real-time feedback to adjust reaction conditions or trigger downstream purification. |
By adopting these analytical and process methodologies, the synthesis of this compound can be transitioned from a laboratory-scale procedure to a well-understood and controlled manufacturing process, ensuring high quality and reproducibility.
Future Research Trajectories for 4 Isoquinolin 5 Yl Morpholine and Its Derivatives
Exploration of Novel and Efficient Synthetic Pathways and Methodologies for Complex Analogues
The synthesis of isoquinoline (B145761) frameworks has traditionally relied on methods such as the Bischler–Napieralski and Pictet–Spengler reactions. nih.gov However, these multi-step protocols often require harsh conditions, toxic reagents, and hazardous solvents, leading to environmental concerns and poor atom economy. nih.gov The future of synthesizing complex analogues of 4-(isoquinolin-5-yl)morpholine lies in the development of greener and more efficient methodologies.
Modern approaches are increasingly utilizing alternative energy sources like microwave and ultrasound irradiation to drive reactions under milder conditions with shorter reaction times and higher yields. nih.gov For the construction of complex hybrid molecules, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for ligating the isoquinoline-morpholine architecture with other molecular fragments. researchgate.net Furthermore, novel electrochemical reactions are being developed to introduce morpholine (B109124) substituents onto quinoline (B57606) N-oxides under mild, room-temperature conditions, offering a high degree of control over the process. mdpi.com These advanced methods are crucial for creating diverse libraries of complex analogues for further chemical exploration.
Table 1: Modern Synthetic Methodologies for Isoquinoline-Morpholine Systems
| Methodology | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, higher yields, milder conditions. nih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves as an alternative energy source to promote reactions. | High yields, short reaction times, mild conditions. nih.gov |
| Click Chemistry (CuAAC) | A highly efficient and specific reaction used to link molecular fragments. | Powerful ligation tool for building complex architectures. researchgate.net |
| Electrochemical Synthesis | Uses an electric current to drive chemical reactions, such as C-N bond formation. | Mild conditions, room temperature, high process control. mdpi.com |
Advanced Computational Studies for Predictive Modeling of Structure-Property Relationships
Advanced computational studies are becoming indispensable for accelerating the discovery and optimization of new chemical entities. For isoquinoline-morpholine derivatives, these methods can predict how structural modifications will influence physicochemical and biological properties, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build robust models that can reliably predict the efficacy of new inhibitors. frontiersin.org These models are often supplemented by machine learning algorithms, such as Random Forest and Naïve Bayes, to screen large databases of virtual compounds. researchgate.net
Molecular docking and molecular dynamics (MD) simulations provide deeper insights at the atomic level, revealing how these molecules bind to and interact with specific targets. frontiersin.orgmdpi.com These simulations can confirm the stability of ligand-protein interactions over time. mdpi.com Additionally, Density Functional Theory (DFT) calculations are employed to determine the electronic structures and relative stability of different analogues, while ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help assess their drug-like properties. frontiersin.orgfrontiersin.orgresearchgate.net
Table 2: Computational Methods in Isoquinoline-Morpholine Research
| Computational Technique | Application | Key Insights |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicts the biological activity of novel compounds based on their 3D structure. | Identifies key structural features essential for activity. frontiersin.org |
| Molecular Docking | Simulates the binding orientation of a molecule to a target protein. | Elucidates binding modes and crucial interactions. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Confirms the stability of protein-ligand complexes. mdpi.com |
| Machine Learning Models | Screens large virtual libraries to identify promising candidates. | Ranks derivatives based on predicted activity. researchgate.net |
| DFT and ADME Predictions | Calculates electronic properties and predicts pharmacokinetic profiles. | Assesses molecular stability and drug-likeness. frontiersin.orgfrontiersin.orgresearchgate.net |
Development of Specialized Analytical Methods for Elucidating Stereochemical Nuances and Isomeric Purity
Many isoquinoline alkaloids possess chiral centers, making the separation and characterization of enantiomers crucial, as different stereoisomers can exhibit distinct biological effects. nih.gov Future research will require the development and application of specialized analytical methods to precisely determine the stereochemical configuration and isomeric purity of this compound analogues.
Chiral High-Performance Liquid Chromatography (HPLC) and cyclodextrin-mediated Capillary Electrophoresis (CE) are powerful techniques for the effective enantioseparation of isoquinoline alkaloids. nih.gov Semi-preparative HPLC methods using polysaccharide-based chiral stationary phases can be optimized to isolate individual enantiomers with high purity, often exceeding 95%. nih.gov
Once separated, the absolute configuration of the enantiomers can be confirmed using spectroscopic techniques. Circular Dichroism (CD) spectroscopy is a key method for determining the configuration of isolated isomers. nih.gov Furthermore, advanced Nuclear Magnetic Resonance (NMR) experiments, such as 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide detailed, atomic-level insights into the three-dimensional structure of these molecules. nih.gov For routine purity assessment and structural confirmation, HPLC and High-Resolution Mass Spectrometry (HRMS) remain essential tools. mdpi.comresearchgate.net
Table 3: Analytical Techniques for Stereochemical Analysis
| Analytical Method | Purpose | Information Obtained |
|---|---|---|
| Chiral HPLC | Separation of enantiomers. | Isolation of individual stereoisomers for further analysis. nih.gov |
| Capillary Electrophoresis (CE) | High-resolution enantioseparation. | Evaluation of enantiomeric purity. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration. | Confirms the 3D arrangement of atoms in chiral molecules. nih.gov |
| 2D ROESY NMR | Elucidation of solution-state conformation. | Provides atomic-level insights into molecular structure. nih.gov |
| HPLC-MS/MS | Identification and quantification. | Confirms molecular weight and fragmentation patterns for structural identification. researchgate.net |
Strategic Design and Synthesis of Next-Generation Isoquinoline-Morpholine Hybrid Systems for Fundamental Chemical Exploration
The strategic design of new molecules by combining distinct structural motifs is a highly effective approach in chemical research. The creation of isoquinoline-morpholine hybrid systems is based on the principle of "molecular hybridization," which merges two or more pharmacophoric units into a single entity to create novel compounds with potentially synergistic or unique properties. researchgate.netnih.govnih.gov
The isoquinoline core is a well-established scaffold found in numerous natural and synthetic compounds with diverse activities. semanticscholar.org The morpholine moiety is frequently incorporated into molecular designs because it is a versatile framework that can improve pharmacokinetic and metabolic profiles, such as solubility and membrane permeability. mdpi.comfrontiersin.orge3s-conferences.org The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while its electron-deficient nature allows it to participate in hydrophobic interactions. frontiersin.org
The synthesis of these next-generation hybrid systems involves strategically connecting the isoquinoline and morpholine components, sometimes through carefully chosen linkers like 1,2,3-triazoles, to explore new chemical space. researchgate.net This approach is not limited to a specific application but is aimed at fundamental chemical exploration to discover novel structures with unique physicochemical properties and functionalities.
Q & A
Q. Advanced Research Focus
- DFT (B3LYP/6-311+G )**: Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict redox behavior.
- MD simulations : Assess solvation effects in water/DMSO mixtures (e.g., radial distribution functions) .
How can phase-specific vibrational modes be used to optimize crystallization of this compound?
Q. Advanced Research Focus
- In situ Raman monitoring : Track C–H stretching (3070–3085 cm⁻¹) to identify metastable polymorphs during cooling crystallization.
- Antisolvent addition : Use heptane to induce nucleation, guided by spectral shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
